molecular formula C7H6F3N3O2 B2824838 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 1022146-52-6

3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B2824838
CAS No.: 1022146-52-6
M. Wt: 221.139
InChI Key: DXGGJMCXBDJUBU-UHFFFAOYSA-N
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Description

3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine: is an organic compound with the molecular formula C7H6F3N3O2 . It is characterized by the presence of a nitro group, a trifluoroethyl group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the nitration of N-(2,2,2-trifluoroethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitro and trifluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the combination of a nitro group and a trifluoroethyl group on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

3-nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-12-6-5(13(14)15)2-1-3-11-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGJMCXBDJUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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